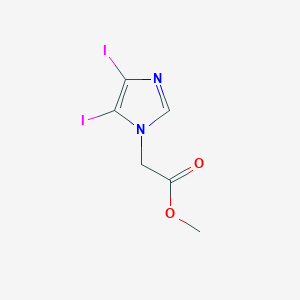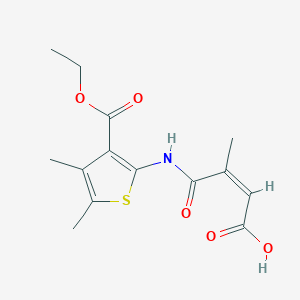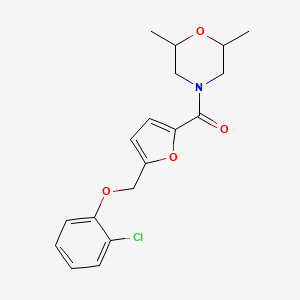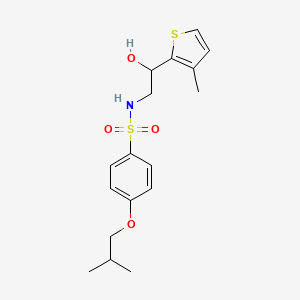![molecular formula C22H23N5O2S B2395427 (2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034245-76-4](/img/structure/B2395427.png)
(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that is part of a class of compounds known as arylthiazoles . Arylthiazoles are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the synthesis of 2-phenylthiazol-4-ethylamines involved coupling commercially available 1-adamantylcarboxylic acid with 2-phenylthiazol-4-ethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a phenylthiazol ring attached to a tetrahydropyrazolo[1,5-a]pyridine ring via a piperazine linker . The exact structure would need to be confirmed through techniques such as NMR spectroscopy.Applications De Recherche Scientifique
Trypanocidal Activity
The compound exhibits promising trypanocidal activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Specifically, derivatives 1a and 2a demonstrate significant trypanocidal effects, with IC50 values of 0.42 μM and 0.80 μM, respectively. These compounds bear a lipophilic end (either a 4-(1-adamantyl)phenyl or a 3-(1-adamantyl)phenyl moiety), a 1,3-thiazole ring, and a functional end comprising an alkylamine. They hold promise for treating T. brucei infections .
Organic Semiconductor Properties
While not extensively studied, the compound’s structure suggests potential as an organic semiconductor. Further analysis of its absorbance, emission, and FT-IR spectra would be valuable in understanding its electronic properties and potential applications in optoelectronic devices .
Antimicrobial Potential
Compounds 1a and 1b exhibit good antimicrobial potential. Their activity against various microorganisms warrants further investigation. These derivatives could contribute to the development of novel antimicrobial agents .
Antitumor and Cytotoxic Activity
Although not directly reported for this compound, related thiazole derivatives have demonstrated antitumor and cytotoxic effects. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide exhibited potent effects against prostate cancer cells. While more research is needed, exploring the compound’s cytotoxic potential could be worthwhile .
Propriétés
IUPAC Name |
[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-21(18-14-17-8-4-5-9-27(17)24-18)25-10-12-26(13-11-25)22(29)19-15-30-20(23-19)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDCYZWRGNJEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)



![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)
![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)



![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)